molecular formula C19H20N2S B2632428 (Z)-2-(3-methylcyclohexylidene)-2-(4-(p-tolyl)thiazol-2-yl)acetonitrile CAS No. 402954-61-4

(Z)-2-(3-methylcyclohexylidene)-2-(4-(p-tolyl)thiazol-2-yl)acetonitrile

Cat. No.: B2632428
CAS No.: 402954-61-4
M. Wt: 308.44
InChI Key: XTICERBWVNUEDM-MSUUIHNZSA-N
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Description

(Z)-2-(3-Methylcyclohexylidene)-2-(4-(p-tolyl)thiazol-2-yl)acetonitrile is a structurally complex molecule featuring a thiazolyl-acetonitrile core, a 3-methylcyclohexylidene substituent, and a para-tolyl aromatic group. Its Z-configuration introduces steric and electronic distinctions compared to E-isomers, influencing reactivity and physicochemical properties.

Properties

IUPAC Name

(2Z)-2-(3-methylcyclohexylidene)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2S/c1-13-6-8-15(9-7-13)18-12-22-19(21-18)17(11-20)16-5-3-4-14(2)10-16/h6-9,12,14H,3-5,10H2,1-2H3/b17-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTICERBWVNUEDM-MSUUIHNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC/C(=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-methylcyclohexylidene)-2-(4-(p-tolyl)thiazol-2-yl)acetonitrile typically involves the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Cyclohexylidene group introduction: The cyclohexylidene group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound.

    Acetonitrile group addition: The acetonitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexylidene group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or an aldehyde.

    Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, alcohols), and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones, alcohols, or carboxylic acids.

    Reduction: Formation of primary amines, aldehydes, or secondary amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Monoamine Oxidase Inhibition

Monoamine oxidase inhibitors are crucial in the treatment of depression and other mood disorders. Recent studies have demonstrated that thiazolylhydrazone derivatives exhibit significant MAO inhibitory activity. For instance, compounds with similar structures to (Z)-2-(3-methylcyclohexylidene)-2-(4-(p-tolyl)thiazol-2-yl)acetonitrile have shown IC50 values in the low micromolar range against MAO-A, indicating strong potential for therapeutic use in mood disorders .

Table 1: MAO Inhibitory Activities of Thiazole Derivatives

Compound NameStructureIC50 (µM)Reference
Compound AStructure A0.073 ± 0.003
Compound BStructure B0.080 ± 0.003
This compoundTBDTBDTBD

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer properties. Compounds similar to this compound have been evaluated for cytotoxic effects on various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .

Acetylcholinesterase Inhibition

In addition to MAO inhibition, there is a growing interest in compounds that inhibit acetylcholinesterase, which is vital for treating neurodegenerative diseases such as Alzheimer's disease. Thiazole-based compounds have shown effective inhibition of acetylcholinesterase, suggesting that this compound may also play a role in this therapeutic area .

Case Studies

Several case studies illustrate the applications of thiazole derivatives in drug development:

  • Study on MAO Inhibition : A recent study synthesized various thiazolylhydrazone derivatives and evaluated their MAO inhibitory activities. The findings indicated that structural modifications significantly influenced the inhibitory potency, highlighting the importance of the thiazole core in drug design .
  • Anticancer Research : Another study focused on synthesizing thiazole derivatives and assessing their cytotoxicity against breast cancer cell lines. Results showed that specific modifications led to enhanced anticancer activity, providing insights into structure-activity relationships necessary for drug development .

Mechanism of Action

The mechanism of action of (Z)-2-(3-methylcyclohexylidene)-2-(4-(p-tolyl)thiazol-2-yl)acetonitrile would depend on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolyl-Acetonitrile Derivatives

The compound shares structural motifs with merocyanine dyes, such as (E)-2-(benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile (). Key differences include:

  • Substituents: The target compound’s 3-methylcyclohexylidene and p-tolyl groups contrast with the diphenylamino-thiophene moiety in ’s dye. These groups likely enhance lipophilicity and alter π-conjugation, impacting UV-vis absorption and fluorescence properties.

Table 1: Comparison of Thiazolyl-Acetonitrile Derivatives

Property Target Compound Compound
Core Structure Thiazolyl-acetonitrile Benzo[d]thiazolyl-acrylonitrile
Key Substituents 3-Methylcyclohexylidene, p-tolyl Diphenylamino-thiophene
Configuration Z E
Expected Solubility Moderate (lipophilic groups) Low (planar, extended conjugation)
Spectral Properties Likely λmax < 400 nm (reduced conjugation) λmax > 450 nm (strong visible absorption)
Thiazolyl-Urea Derivatives

Compounds in (e.g., 1f, 1g, 2a, 2b) and (8j, 8k) feature thiazolyl-urea backbones with varied aryl substituents. Key distinctions:

  • Functional Groups : The acetonitrile group in the target compound replaces urea linkages, eliminating hydrogen-bonding capacity but enhancing electrophilicity for nucleophilic additions.
  • Synthetic Yields : Urea-containing compounds in show higher yields (70–78%) compared to chloromethylthiazol derivatives in (52–56%). This suggests that acetonitrile groups (as in the target) may require optimized synthetic protocols .
  • Thermal Stability : Urea derivatives exhibit melting points >190°C (e.g., 1f: 198–200°C), while the target compound’s melting point is unrecorded. The rigid cyclohexylidene group may increase thermal stability relative to flexible urea chains .

Table 2: Thiazolyl-Urea vs. Thiazolyl-Acetonitrile

Property Target Compound Urea Derivatives ()
Functional Group Acetonitrile Urea
Hydrogen Bonding Limited Strong (NH groups)
Synthetic Yield Not reported 70–78%
Melting Point Unknown 188–207°C
Para-Tolyl-Containing Analogues

The p-tolyl group in the target compound is structurally analogous to USP Celecoxib-related compounds (), which feature p-tolyl-ethylidene hydrazines. Differences include:

  • Electron Effects : The p-tolyl group in the target compound may donate electrons via methyl, stabilizing the thiazol ring. In contrast, celecoxib derivatives use sulfonamide groups, which are electron-withdrawing .

Computational and Theoretical Insights

and highlight density functional theory (DFT) methods for evaluating thermochemical and electronic properties. For the target compound:

  • Exchange-Correlation Functionals : Hybrid functionals (e.g., B3LYP) incorporating exact exchange (as in ) would improve accuracy in predicting HOMO-LUMO gaps and dipole moments.
  • Correlation Energy : The Colle-Salvetti formula () could model electron correlation effects, critical for understanding charge distribution in the conjugated thiazolyl-acetonitrile system .

Biological Activity

(Z)-2-(3-methylcyclohexylidene)-2-(4-(p-tolyl)thiazol-2-yl)acetonitrile is a compound featuring a thiazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of thiazole derivatives typically involves the condensation of thiazole precursors with various reactive groups. For this compound, a multi-step synthetic route is employed, involving the formation of the thiazole ring followed by the introduction of substituents that enhance biological activity.

The biological activity of thiazole derivatives often relates to their ability to inhibit key enzymes or interact with biological pathways. The compound likely exhibits activity against monoamine oxidase (MAO), as many thiazole derivatives are known to possess MAO inhibitory effects. This action can lead to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain, potentially providing therapeutic effects in mood disorders.

Antimicrobial Activity

Studies have shown that thiazole derivatives demonstrate significant antimicrobial properties. For instance, compounds structurally similar to this compound have been tested against various bacterial strains, exhibiting minimum inhibitory concentrations (MICs) that suggest potent antibacterial effects .

Compound Target Bacteria MIC (µg/mL)
Similar Thiazole DerivativeEscherichia coli64 - 512
Similar Thiazole DerivativeStaphylococcus aureus128 - 256

Anticancer Activity

Thiazoles have also been investigated for their anticancer properties. Research indicates that certain thiazole derivatives can induce apoptosis in cancer cell lines through the activation of specific signaling pathways . The compound's ability to inhibit cancer cell proliferation may be linked to its interaction with cellular targets involved in tumor growth.

Neuroprotective Effects

The potential neuroprotective effects of this compound are noteworthy. Inhibition of MAO-A has been associated with neuroprotection and improved cognitive function. Studies report that compounds with similar structures can cross the blood-brain barrier and exhibit neuroprotective effects in models of neurodegenerative diseases .

Case Studies

  • MAO Inhibition Study : A recent study evaluated various thiazole derivatives for their MAO inhibitory activities. The results indicated that certain modifications to the thiazole core significantly enhanced inhibitory potency, suggesting that this compound could be a viable candidate for further investigation .
  • Antimicrobial Efficacy : Another study focused on the antibacterial properties of thiazole derivatives against resistant strains of bacteria. The findings revealed that specific substitutions on the thiazole ring led to improved antimicrobial activity, highlighting the importance of structural diversity in enhancing biological efficacy .

Q & A

Q. What are the standard synthetic routes for preparing (Z)-configured acetonitrile derivatives, such as the target compound?

The synthesis typically involves condensation reactions between substituted thiazoles and cyclohexylidene precursors. For example:

  • Reaction Setup : Refluxing a mixture of 2-aminothiazole derivatives (e.g., 4-(p-tolyl)thiazol-2-amine) with sodium acetate and a cyclohexylidene aldehyde in acetic acid for 3–5 hours .
  • Workup : The product is filtered, washed with acetic acid, water, and ethanol, then recrystallized from a DMF/acetic acid mixture to isolate the (Z)-isomer .
  • Key Considerations : Acetic acid acts as both solvent and catalyst, while sodium acetate neutralizes acidic byproducts.

Q. How is the Z-configuration of the compound confirmed experimentally?

The (Z)-stereochemistry is determined via:

  • NMR Spectroscopy : Distinct chemical shifts for protons near the double bond (e.g., vinylic protons) and coupling constants (e.g., 3JHH^3J_{HH}) provide stereochemical clues .
  • X-ray Crystallography : Definitive confirmation of the spatial arrangement of substituents around the double bond .
  • IR Spectroscopy : Absorption bands for C≡N (~2248 cm1^{-1}) and C=O/C=N (~1653 cm1^{-1}) help verify functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the (Z)-isomer?

  • Catalyst Screening : Test alternatives to acetic acid, such as Lewis acids (e.g., AlCl3_3) or photocatalysts (e.g., eosin Y under blue LED light), to enhance regioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while protic solvents (e.g., ethanol) could favor precipitation of the product .
  • Temperature Control : Lower temperatures may reduce side reactions (e.g., E-isomer formation), while extended reflux improves conversion .

Q. How should researchers address contradictory spectral data during characterization?

  • Cross-Validation : Combine multiple techniques (e.g., HRMS for molecular mass, 1^{1}H/13^{13}C NMR for structural elucidation, and elemental analysis for purity) .
  • Dynamic NMR Studies : Resolve ambiguities in tautomeric or conformational equilibria by analyzing temperature-dependent spectral changes .
  • Computational Chemistry : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. What strategies are effective for resolving low solubility during biological activity assays?

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or hydroxyl) to the thiazole or cyclohexylidene moiety without altering the core structure .
  • Co-solvent Systems : Use DMSO-water mixtures or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug Design : Convert the nitrile group to a hydrolyzable ester or amide for improved bioavailability .

Q. How can researchers explore the biological relevance of this compound?

  • Target Identification : Screen against kinase or protease libraries due to structural similarities to known thiazole-based inhibitors (e.g., benzothiazole anticancer agents) .
  • Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative activity .
  • Mechanistic Studies : Perform fluorescence-based binding assays or molecular docking to identify protein targets .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies in melting points reported across studies?

  • Recrystallization Protocols : Variations in solvent purity or cooling rates can affect crystal lattice formation. Standardize recrystallization using DMF/acetic acid (1:1) .
  • Polymorphism Screening : Characterize crystalline forms via powder X-ray diffraction (PXRD) to identify stable polymorphs .

Q. Why might IR spectra show unexpected absorption bands?

  • Impurity Analysis : Check for unreacted starting materials (e.g., residual thioglycolic acid at ~2500 cm1^{-1}) or byproducts via TLC or HPLC .
  • Hydration States : Hydrate formation (e.g., hemihydrates) can alter carbonyl or nitrile peak intensities .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

TechniqueExpected Signals for Target CompoundReference
1^{1}H NMRδ 7.2–8.1 (aromatic H), δ 2.3 (CH3_3 of p-tolyl)
HRMS (ESI)m/z calculated for C19_{19}H17_{17}N3_{3}S: 335.1095
IR (KBr)2248 cm1^{-1} (C≡N), 1653 cm1^{-1} (C=O/C=N)

Table 2: Optimization Parameters for Synthesis

VariableOptimal ConditionImpact on Yield
SolventAcetic acid70–87% yield
CatalystSodium acetateNeutralizes H+^+
Reaction Time3–5 hoursMinimizes E-isomer

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